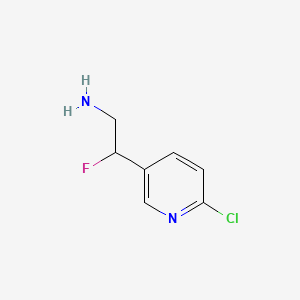
2-(6-Chloropyridin-3-yl)-2-fluoroethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine is an organic compound that features a pyridine ring substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen-metal exchange reactions or palladium-catalyzed cross-coupling reactions. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound.
化学反应分析
Types of Reactions
2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
科学研究应用
2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. For example, similar compounds in the neonicotinoid class act as neurotoxins by binding to nicotinic acetylcholine receptors in the nervous system of insects, leading to their rapid death . The exact molecular targets and pathways for this compound are still under investigation.
相似化合物的比较
Similar Compounds
Nitenpyram: An insecticide that acts as a neurotoxin by blocking neural messages.
Thiacloprid: Another neonicotinoid insecticide that disrupts the nervous system of insects.
Uniqueness
2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it a valuable intermediate in the synthesis of various complex molecules.
属性
分子式 |
C7H8ClFN2 |
|---|---|
分子量 |
174.60 g/mol |
IUPAC 名称 |
2-(6-chloropyridin-3-yl)-2-fluoroethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-2-1-5(4-11-7)6(9)3-10/h1-2,4,6H,3,10H2 |
InChI 键 |
CWMMHSXHWNLSBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(CN)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate](/img/structure/B13485856.png)

![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485872.png)
![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)
![2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B13485892.png)
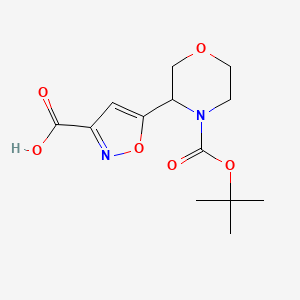
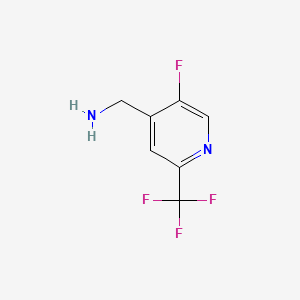
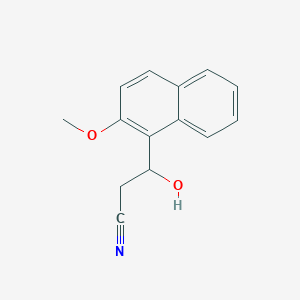
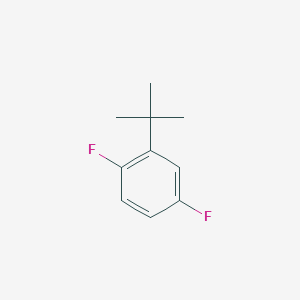
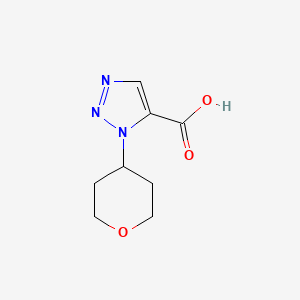

![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
![1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
